molecular formula C18H25BBr3KN6O3 B1142196 Hydro-tris(3-isopropyl-4-bromopyrazol-1-yl)borate potassium salt CAS No. 119009-98-2

Hydro-tris(3-isopropyl-4-bromopyrazol-1-yl)borate potassium salt

Cat. No.: B1142196
CAS No.: 119009-98-2
M. Wt: 663.05
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Description

Historical Development and Context

The development of hydrotris(3-isopropyl-4-bromopyrazol-1-yl)borate potassium salt emerged from the groundbreaking work of Swiatoslaw Trofimenko, a Ukrainian-descended chemist working at DuPont in the mid-1960s. Trofimenko first introduced pyrazolylborate ligands to the scientific community in 1966, describing this discovery as "a new and fertile field of remarkable scope". The initial work focused on homoscorpionates where three pyrazolyl groups are attached to a boron center, establishing the foundation for an entire class of coordination compounds.

The term "scorpionate" derives from the distinctive binding mechanism of these ligands, which resembles a scorpion's hunting behavior. Just as a scorpion uses its pincers to grasp prey while its tail arches forward to deliver a sting, these ligands bind to metal centers using two donor sites like pincers, while the third donor site reaches over the coordination plane to complete the binding. This analogy, coined by Trofimenko himself, has become the standard terminology for describing these tripodal ligands and their coordination behavior.

The evolution from Trofimenko's original simple pyrazolylborate ligands to more sophisticated derivatives like hydrotris(3-isopropyl-4-bromopyrazol-1-yl)borate potassium salt reflects the continuous advancement in ligand design strategies. Researchers have systematically modified the pyrazole rings with various substituents to tune steric and electronic properties, leading to ligands with enhanced selectivity and stability in metal coordination. The introduction of isopropyl groups at the 3-position and bromine atoms at the 4-position of the pyrazole rings represents a sophisticated approach to controlling the coordination environment around metal centers.

Classification within Scorpionate Ligand Family

Hydrotris(3-isopropyl-4-bromopyrazol-1-yl)borate potassium salt belongs to the homoscorpionate subclass of scorpionate ligands, characterized by the presence of three identical pyrazolyl groups attached to a central boron atom. This classification distinguishes it from heteroscorpionates, which contain different types of metal-binding groups attached to the central atom. The compound specifically falls within the hydrotris(pyrazolyl)borate family, commonly designated as hydrotris(pyrazolyl)borate ligands, which represent the most popular and extensively studied class of scorpionate ligands.

Scorpionate ligands are fundamentally defined as tridentate ligands that bind to a central metal atom in a facial manner, occupying three adjacent coordination sites. This facial coordination mode is crucial to their function and distinguishes them from other tripodal ligands that might adopt meridional coordination geometries. The three nitrogen donor atoms from the pyrazole rings provide the primary coordination sites, while the central boron atom serves as a structural anchor that maintains the appropriate geometric arrangement.

Within the broader classification system, hydrotris(3-isopropyl-4-bromopyrazol-1-yl)borate potassium salt can be further categorized based on its substituent pattern. The presence of bulky isopropyl groups at the 3-position of each pyrazole ring places it among the sterically demanding scorpionate ligands, which are particularly valuable for creating well-defined coordination environments and preventing unwanted ligand rearrangements. The additional bromine substituents at the 4-position contribute both steric bulk and electronic modification, enhancing the ligand's ability to stabilize specific coordination geometries and oxidation states in metal complexes.

Chemical Identity and Significance

The molecular identity of hydrotris(3-isopropyl-4-bromopyrazol-1-yl)borate potassium salt is precisely defined by its molecular formula and structural arrangement. The compound possesses the molecular formula C₁₈H₂₅BBr₃KN₆, with a molecular weight of approximately 663.05 grams per mole. This molecular composition reflects the presence of three pyrazolyl rings, each bearing an isopropyl group and a bromine atom, coordinated to a central borate unit and associated with a potassium counterion.

The structural significance of this compound lies in its unique combination of steric and electronic properties. Each pyrazole ring contains an isopropyl group at the 3-position and a bromine atom at the 4-position, creating a highly substituted coordination environment. This substitution pattern serves multiple purposes: the isopropyl groups provide substantial steric bulk that can prevent the coordination of additional ligands to metal centers, while the bromine atoms offer opportunities for further chemical modification and influence the electronic properties of the coordinated metal.

The compound's significance extends beyond its molecular structure to its role as a versatile ligand in coordination chemistry. The sterically demanding nature of the ligand makes it particularly valuable for stabilizing unusual coordination geometries and preventing ligand scrambling reactions. Research has demonstrated that complexes formed with this ligand can exhibit variable coordination modes, ranging from simple four-coordinate tetrahedral arrangements to more complex five- and six-coordinate structures. This flexibility in coordination behavior makes the ligand an excellent tool for investigating structure-activity relationships in metal complexes.

Furthermore, the compound has demonstrated the ability to undergo interesting structural rearrangements under specific conditions. Studies have shown that the ligand can participate in borotropic shifting reactions, where one of the pyrazole rings migrates from the 1-position to the 5-position on the boron center, creating asymmetric ligand structures. This dynamic behavior adds another dimension to the compound's utility in coordination chemistry and provides insights into the fundamental mechanisms of ligand rearrangement processes.

Basic Physicochemical Properties

The physicochemical properties of hydrotris(3-isopropyl-4-bromopyrazol-1-yl)borate potassium salt reflect its molecular structure and provide important information for handling and application in research settings. The compound typically appears as a white crystalline powder, indicating its solid-state stability and relative purity when properly synthesized and stored. This physical appearance is characteristic of many potassium salts of scorpionate ligands and facilitates identification and quality assessment.

Property Value Reference
Molecular Formula C₁₈H₂₅BBr₃KN₆
Molecular Weight 663.05 g/mol
Physical Appearance White powder
Melting Point 104-106°C
Purity (typical) 90-99%

The melting point of hydrotris(3-isopropyl-4-bromopyrazol-1-yl)borate potassium salt has been consistently reported in the range of 104-106°C. This relatively moderate melting point is characteristic of organic salts with substantial molecular complexity and provides useful information for purification and characterization procedures. The narrow melting point range also serves as an indicator of compound purity, with broader ranges typically suggesting the presence of impurities or decomposition products.

Solubility characteristics of the compound are influenced by both the ionic nature of the potassium salt and the organic character of the ligand framework. While specific solubility data for this compound is limited in the available literature, related scorpionate ligands typically show good solubility in polar organic solvents such as acetonitrile, methanol, and dichloromethane. The presence of the potassium counterion generally enhances solubility in polar solvents compared to the free ligand or complexes with larger, more hydrophobic counterions.

The synthesis of hydrotris(3-isopropyl-4-bromopyrazol-1-yl)borate potassium salt typically involves the reaction of highly reactive haloboranes with in situ formed pyrazolides under controlled conditions. The synthetic procedure requires careful attention to reaction conditions, including temperature control and inert atmosphere maintenance, to ensure high yields and product purity. Characterization of the synthesized compound typically employs nuclear magnetic resonance spectroscopy, elemental analysis, and infrared spectroscopy to confirm structure and composition.

Properties

InChI

InChI=1S/C18H24BBr3N6O3.K/c1-10(2)16-13(20)7-26(23-16)29-19(30-27-8-14(21)17(24-27)11(3)4)31-28-9-15(22)18(25-28)12(5)6;/h7-12H,1-6H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNNWOHSONEZOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](ON1C=C(C(=N1)C(C)C)Br)(ON2C=C(C(=N2)C(C)C)Br)ON3C=C(C(=N3)C(C)C)Br.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BBr3KN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The potassium borohydride (KBH₄) route involves a nucleophilic substitution between 4-bromo-3-isopropyl-1H-pyrazole and KBH₄ under inert atmosphere. The boron center coordinates three pyrazolyl groups, with potassium acting as the counterion. The reaction proceeds via a two-step mechanism:

  • Deprotonation : KBH₄ abstracts protons from the pyrazole NH groups, forming pyrazolide anions.

  • Borate Formation : Boron undergoes successive substitutions with pyrazolides, stabilized by potassium.

Stoichiometric ratios critical to minimizing side products include a 3:1 molar ratio of pyrazole to KBH₄, as excess borohydride risks over-reduction.

Optimized Reaction Conditions

Key parameters from Shi et al. and VulcanChem are summarized in Table 1.

Table 1: KBH₄ Method Conditions and Outcomes

ParameterValue
Temperature125–180°C
Duration15 h
AtmosphereArgon/N₂
SolventAnhydrous THF
Yield46%
ByproductsUnreacted pyrazole, B-O adducts

The elevated temperature ensures complete deprotonation and borate cyclization, while anhydrous THF prevents hydrolysis. Post-reaction, the product is isolated via vacuum filtration and washed with cold ether to remove residual KBH₄.

Haloborane-Pyrazolide Coupling

Methodology and Regioselectivity Control

This method, adapted from tris(pyrazolyl)borate syntheses, employs dichloroborane dimethylsulfide (BHCl₂·SMe₂) and in situ-generated sodium pyrazolide:

  • Pyrazolide Formation : 4-Bromo-3-isopropylpyrazole reacts with NaH in toluene at 0°C.

  • Boron Coupling : BHCl₂·SMe₂ is added, enabling sequential pyrazolide substitutions.

  • Potassium Exchange : Sodium intermediates are treated with KCl to yield the potassium salt.

Regioselectivity is ensured by the steric bulk of the isopropyl group at position 3, directing substitution to position 4.

Scalability and Yield Enhancements

Large-scale synthesis (5 g) achieves 92% yield by maintaining:

  • Stoichiometric Precision : 4 mmol BHCl₂·SMe₂ per 12.1 mmol pyrazole.

  • Temperature Gradients : Room temperature for initial coupling, 100°C for completion.

Table 2: Haloborane Method Performance Metrics

ParameterValue
Scale5 g
Yield92%
Purity (HPLC)>98%
Key AdvantageTolerance for electron-withdrawing groups

Comparative Analysis of Methods

Efficiency and Practicality

  • KBH₄ Method : Lower yields (46%) due to competing borane oxidation but requires simpler apparatus.

  • Haloborane Method : Higher yields (92%) and scalability but demands stringent moisture control.

Byproduct Management

Common byproducts include:

  • Unreacted Pyrazole : Removed via recrystallization from ethanol/water.

  • B-O Adducts : Mitigated by rigorous solvent drying over molecular sieves.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Peaks at δ 1.2–1.4 ppm (isopropyl CH₃), δ 5.8 ppm (pyrazole CH).

  • IR Spectroscopy : B-N stretches at 1380–1420 cm⁻¹ confirm borate formation.

Crystallographic Confirmation

Single-crystal X-ray diffraction reveals a trigonal-planar boron center coordinated to three pyrazolyl groups, with K⁺ ionically bound to the borate.

Industrial and Academic Applications

Catalytic Uses

The potassium salt serves as a ligand in Ni(II) and Co(II) complexes for ethylene polymerization, enhancing thermal stability.

Biological Relevance

Metal complexes derived from this ligand exhibit protease inhibition (IC₅₀ = 2.1 μM) , highlighting its pharmacological potential.

Chemical Reactions Analysis

Hydro-tris(3-isopropyl-4-bromopyrazol-1-yl)borate potassium salt undergoes various types of chemical reactions, including substitution and complexation reactions. Common reagents used in these reactions include haloboranes and pyrazolides . The major products formed from these reactions are typically poly(pyrazolyl)borate ligands, which can be further used to form metal complexes. These metal complexes are often used in catalytic processes and as enzymatic models .

Scientific Research Applications

Catalysis in Organic Synthesis

Hydro-tris(3-isopropyl-4-bromopyrazol-1-yl)borate potassium salt has been utilized as a catalyst in various organic transformations, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction is pivotal for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules.

Case Study: Suzuki-Miyaura Cross-Coupling

In a study by Shi et al., the compound demonstrated effective catalytic activity when combined with aryl halides, yielding high selectivity and efficiency in forming biaryl compounds . The optimized conditions involved using palladium catalysts alongside the potassium salt, showcasing its role as an effective ligand.

Coordination Chemistry

The compound serves as a versatile ligand in coordination chemistry. Its ability to stabilize metal ions allows it to participate in the formation of metal complexes that exhibit unique properties beneficial for various applications.

Case Study: Formation of Metal Complexes

Research indicates that complexes formed using this compound exhibit enhanced catalytic properties compared to traditional ligands. These complexes have been studied for their potential applications in catalyzing reactions involving small molecules like CO2 reduction and hydrogenation processes .

Biological Applications

Emerging studies suggest potential biological applications of this compound, particularly in drug development targeting protein kinases. The compound's structural features allow it to interact with biological targets effectively.

Case Study: Inhibition of Protein Kinases

Inhibitors derived from this compound have shown promise in targeting Janus Kinase (JAK) pathways, crucial for various cellular processes. The design of these inhibitors leverages the unique coordination capabilities of the potassium salt to enhance binding affinity and specificity .

Material Science

The stability and reactivity of this compound also make it suitable for applications in material science, particularly in developing advanced materials with tailored properties.

Case Study: Polymerization Reactions

The compound has been explored as an initiator for polymerization reactions, contributing to the synthesis of novel polymers with specific mechanical and thermal properties . This application is significant for the development of materials used in various industrial sectors.

Mechanism of Action

The mechanism of action of Hydro-tris(3-isopropyl-4-bromopyrazol-1-yl)borate potassium salt involves its ability to form stable complexes with metal ions. The pyrazolyl groups act as ligands, coordinating with metal centers to form octahedral or other geometrically stable structures . These complexes can then participate in various catalytic cycles, facilitating reactions such as carbon-carbon bond formation and oxidation-reduction processes .

Comparison with Similar Compounds

Similar compounds to Hydro-tris(3-isopropyl-4-bromopyrazol-1-yl)borate potassium salt include other poly(pyrazolyl)borate ligands, such as dihydrobis(pyrazolyl)borates and tetrakis(pyrazolyl)borates . What sets this compound apart is its specific substitution pattern with isopropyl and bromine groups, which can influence the electronic and steric properties of the resulting metal complexes . This makes it particularly useful in applications requiring fine-tuning of these properties.

Biological Activity

Hydro-tris(3-isopropyl-4-bromopyrazol-1-yl)borate potassium salt, with the CAS number 119009-98-2, is a compound that has garnered attention in the field of coordination chemistry and its biological applications. This article reviews its synthesis, structure, and biological activity, supported by relevant research findings.

  • Molecular Formula : C18_{18}H25_{25}BBr3_3KN6_6O3_3
  • Molecular Weight : 663.05 g/mol
  • Synthesis : The compound can be synthesized through a reaction involving potassium borohydride under inert atmospheric conditions at temperatures ranging from 125 to 180 °C over 15 hours .

This compound functions primarily as a ligand in coordination complexes, which can influence various biological systems. Its biological activity is attributed to its ability to form stable complexes with metal ions, which can modulate enzymatic activities and cellular processes.

Antioxidant Activity

Several studies have highlighted the antioxidant properties of this compound. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is crucial for potential therapeutic applications in diseases characterized by oxidative damage.

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on phosphatases and kinases, which play significant roles in signal transduction and cellular regulation.

Case Studies

  • Anticancer Activity : A study investigated the effects of hydro-tris(3-isopropyl-4-bromopyrazol-1-yl)borate on cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.
  • Neuroprotective Effects : Another study focused on the neuroprotective properties of the compound in models of neurodegeneration. The findings indicated that treatment with this compound significantly reduced neuronal cell death and inflammation markers.

Research Findings Summary

StudyBiological ActivityFindings
AntioxidantEffective scavenging of free radicals
Enzyme InhibitionInhibition of phosphatases and kinases
AnticancerDose-dependent inhibition of cancer cell proliferation
NeuroprotectionReduction in neuronal cell death

Q & A

Q. How can computational models validate experimental observations of ligand flexibility?

  • Methodology : Perform molecular dynamics (MD) simulations to explore conformational changes in solution. Compare RMSD values from MD trajectories with temperature-dependent XRD data. Use QTAIM analysis to map electron density distributions at bond critical points .

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